

Preventing aggregation of Leptin (93-105) in stock solutions

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Compound of Interest

Compound Name: *Leptin (93-105), human*

Cat. No.: *B12562940*

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Technical Support Center: Leptin (93-105)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Leptin (93-105) peptide.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (93-105) and what are its physical properties?

A1: Leptin (93-105) is a 13-amino acid fragment of the human leptin protein.^{[1][2]} Its sequence is H-Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg-OH.^[2] Key physical properties are summarized in the table below.

Property	Value	Reference
Amino Acid Sequence	NVIQISNDLENLR	^{[2][3]}
Molecular Weight	~1527.7 g/mol	^{[2][4]}
Isoelectric Point (pI)	4.4	^{[3][5]}
Appearance	Lyophilized powder	^[6]

Q2: My Leptin (93-105) stock solution appears cloudy or has visible precipitates. What is the cause and how can I fix it?

A2: Cloudiness or precipitation in your Leptin (93-105) stock solution is likely due to peptide aggregation. This can be caused by several factors, including improper dissolution, incorrect pH of the solvent, or repeated freeze-thaw cycles. To resolve this, you can try gentle warming or brief sonication.^[7] For future prevention, ensure you are using the correct reconstitution protocol for an acidic peptide.

Q3: What are the recommended storage conditions for Leptin (93-105) to prevent degradation and aggregation?

A3: For long-term stability, lyophilized Leptin (93-105) should be stored at -20°C or colder.^[2] Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.^[8]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Difficulty Dissolving the Lyophilized Powder	- Incorrect solvent choice.- Peptide has aggregated prior to reconstitution.	- As Leptin (93-105) is an acidic peptide (pI 4.4), use a slightly basic buffer (pH > 5). A common choice is a dilute aqueous ammonia solution (1-10%) or a basic buffer like N-ethylmorpholine acetate.[9]- Allow the vial to equilibrate to room temperature before opening and adding solvent.[7]- Use gentle vortexing or swirling to mix. Avoid vigorous shaking.[10]- If solubility issues persist, brief sonication can help break up aggregates.[7][9]
Cloudy or Precipitated Stock Solution	- Peptide aggregation after reconstitution.- Incorrect pH of the stock solution.- Repeated freeze-thaw cycles.	- Ensure the final pH of the stock solution is above the peptide's pI of 4.4.[3]- Prepare single-use aliquots to minimize freeze-thaw cycles.[11]- For difficult-to-dissolve peptides, consider using a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer.[7]
Inconsistent Experimental Results	- Inaccurate peptide concentration due to incomplete dissolution or aggregation.- Degradation of the peptide in solution.	- Visually inspect the solution for clarity before each use. If cloudy, consider the troubleshooting steps above.- Use freshly prepared solutions or properly stored aliquots for your experiments.- Confirm the net peptide content of your lyophilized powder if provided

by the manufacturer to ensure accurate concentration calculations.

Experimental Protocols

Protocol for Reconstitution of Leptin (93-105)

This protocol is designed to minimize aggregation of the acidic Leptin (93-105) peptide.

Materials:

- Lyophilized Leptin (93-105)
- Sterile, deionized water
- 0.1% (v/v) aqueous ammonia solution (or other suitable basic buffer)
- Sterile, low-protein binding microcentrifuge tubes
- Calibrated pipettes and sterile tips

Procedure:

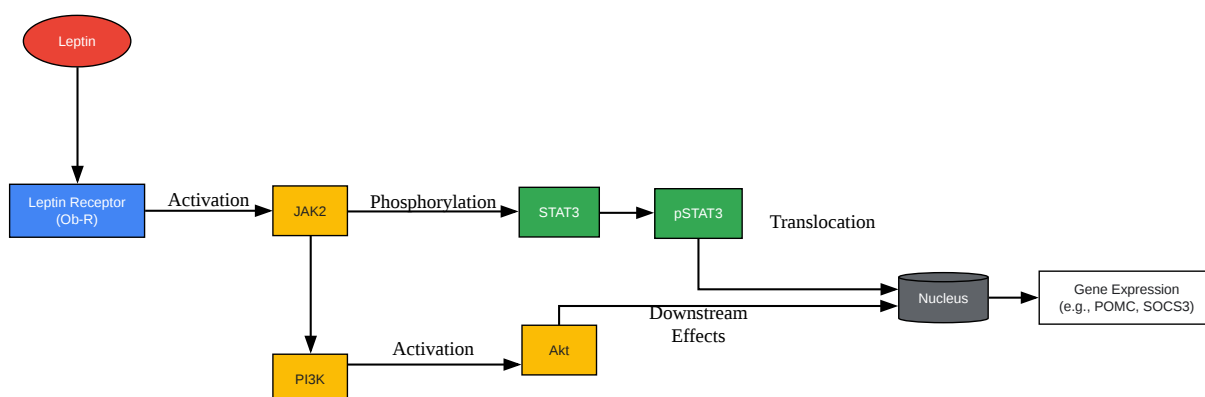
- Before opening, allow the vial of lyophilized Leptin (93-105) to warm to room temperature for at least 15-20 minutes.^[7]
- Briefly centrifuge the vial to ensure all the powder is at the bottom.
- Based on the known isoelectric point (pI) of 4.4, a slightly basic solvent is recommended.^[3] Prepare a stock solution by adding a small volume of 0.1% aqueous ammonia to the vial to achieve a desired concentration (e.g., 1 mg/mL).
- Gently swirl or vortex the vial to dissolve the peptide.^[10] Avoid vigorous shaking.
- If the peptide does not fully dissolve, brief sonication (10-20 seconds) may be applied.^{[7][9]}

- Once the peptide is completely dissolved, you can dilute it further with your desired sterile aqueous buffer for your experiments.
- For storage, aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.[8]

Signaling Pathways and Workflows

While the specific signaling pathway for the Leptin (93-105) fragment is not fully elucidated, it is believed to mimic some of the functions of the full-length leptin protein. The primary signaling pathways for leptin are the JAK-STAT and the PI3K-Akt pathways.

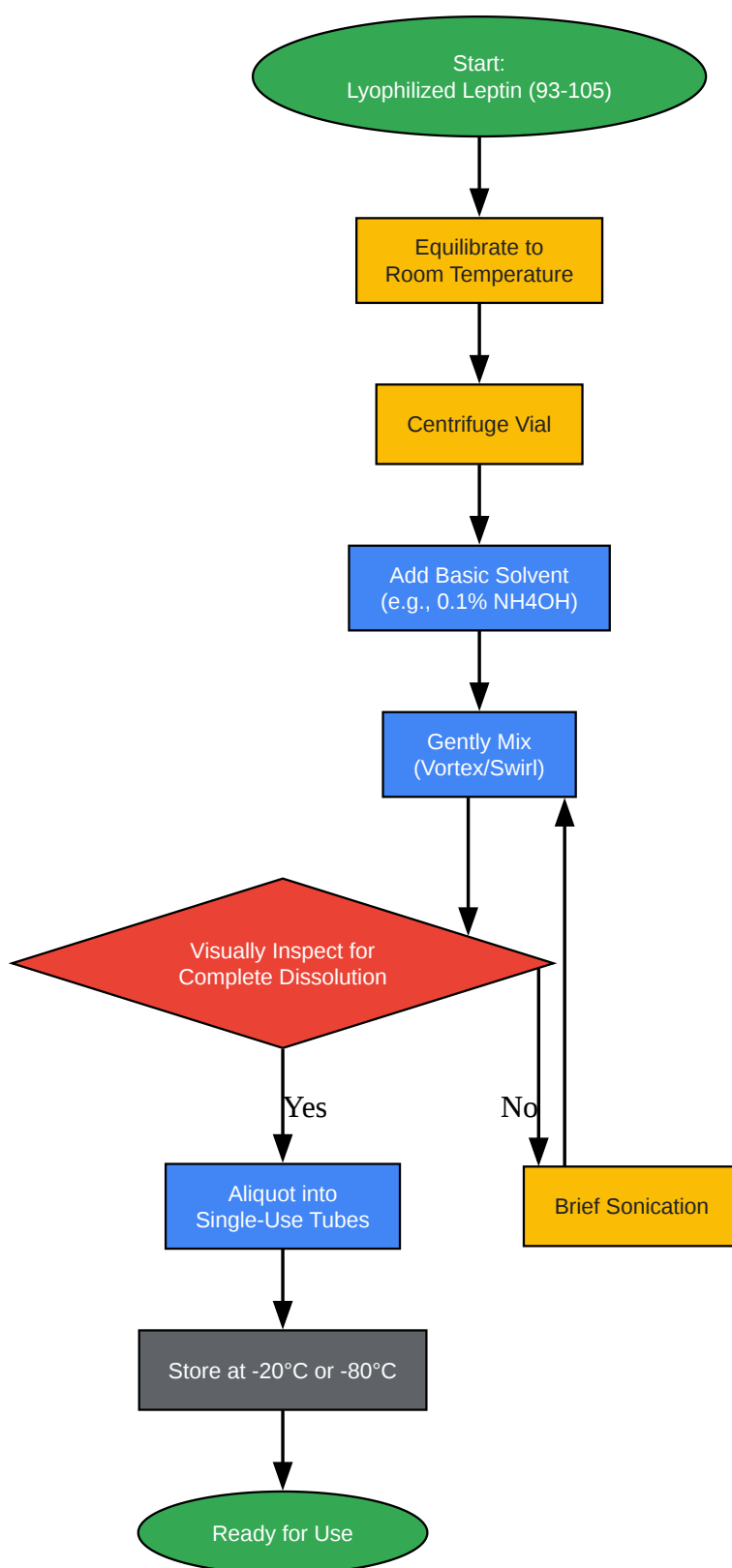
Leptin Signaling Pathway



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Caption: Overview of the primary Leptin signaling pathways.

Experimental Workflow for Preventing Aggregation



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- To cite this document: BenchChem. [Preventing aggregation of Leptin (93-105) in stock solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12562940#preventing-aggregation-of-leptin-93-105-in-stock-solutions]

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